

# Technical Support Center: Histone H4 (2-21) Peptide

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## Compound of Interest

Compound Name: Histone H4 (2-21)

Cat. No.: B15564338

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This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for solubility issues encountered with the **Histone H4 (2-21)** peptide.

## Understanding the Histone H4 (2-21) Peptide

The **Histone H4 (2-21)** peptide is a 20-amino-acid fragment of the N-terminal tail of histone H4, a core component of the nucleosome. Its sequence is SGRGKGGKGLGKGGAKRHRK. This region is rich in basic amino acid residues, namely lysine (K) and arginine (R), which are subject to various post-translational modifications that play a crucial role in regulating chromatin structure and gene expression.[1][2]

### Peptide Properties:

- Sequence: SGRGKGGKGLGKGGAKRHRK[3]
- Molecular Weight: Approximately 1992.3 g/mol [3]
- Nature: Strongly basic, with a calculated net positive charge of +8 at neutral pH. This is the primary determinant of its solubility characteristics.

Due to its high positive charge, the peptide has a strong tendency to interact with negatively charged molecules and can be prone to aggregation, making proper solubilization critical for experimental success.[4][5][6]

## Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the **Histone H4 (2-21)** peptide?

A1: Given its strongly basic nature, the recommended starting solvent is sterile, distilled water.  
[7][8][9] Many basic peptides are soluble in aqueous solutions. If solubility is limited, using a sonication bath for short bursts can help break up aggregates and facilitate dissolution.

Q2: My peptide won't dissolve in water. What should I do next?

A2: If the peptide does not dissolve in water, the next step is to use a dilute acidic solution. The positive charges on the peptide are maintained at a low pH, which aids solubility. Start with a small amount of 10-25% aqueous acetic acid.[7] If that fails, adding a very small volume (e.g., 10-50 µL) of trifluoroacetic acid (TFA) can be used as a last resort for solubilization, followed by dilution to the desired concentration with water or buffer.[7] Caution: TFA is a strong acid and may not be suitable for all downstream applications, especially cell-based assays.[9]

Q3: The peptide solution is cloudy or shows precipitation after adding my buffer. What happened?

A3: Cloudiness or precipitation indicates that the peptide's solubility limit has been exceeded in the final solution. This often occurs when a concentrated stock solution (especially in an organic solvent) is diluted too quickly into an aqueous buffer. To avoid this, add the peptide stock solution drop-wise to the vigorously stirring buffer. If precipitation persists, you may need to lower the final concentration of the peptide solution.

Q4: Can I use organic solvents like DMSO to dissolve the **Histone H4 (2-21)** peptide?

A4: While DMSO is a common solvent for hydrophobic peptides, it is generally not the first choice for highly charged, basic peptides like **Histone H4 (2-21)**. [7] Water or dilute acids are more appropriate. However, if you must use an organic co-solvent, dissolve the peptide in a minimal amount of DMSO first, and then slowly add this solution drop-wise to your stirring aqueous buffer.[7] Be aware that the final DMSO concentration should be kept low (typically <1%) for most biological assays to avoid cytotoxicity.[7]

Q5: How should I properly store the lyophilized peptide and its stock solution?

A5: Lyophilized peptides should be stored at -20°C or -80°C and are stable for over a year.<sup>[8]</sup> Once in solution, it is recommended to aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquoted stock solutions at -20°C or -80°C. For stock solutions stored at -80°C, use within 6 months; for -20°C, use within 1 month.

## Quantitative Data Summary

The solubility of peptides can vary between manufacturers and synthesis batches. The following table provides concentration data for preparing a stock solution of **Histone H4 (2-21)** in water, as provided by one supplier. Always start by testing a small amount of peptide first.<sup>[8]</sup>

Desired Stock Concentration	Mass of Peptide (1 mg)	Mass of Peptide (5 mg)	Mass of Peptide (10 mg)
1 mM	0.5019 mL	2.5097 mL	5.0193 mL
5 mM	0.1004 mL	0.5019 mL	1.0039 mL
10 mM	0.0502 mL	0.2510 mL	0.5019 mL
25 mM	0.0201 mL	0.1004 mL	0.2008 mL
50 mM	0.0100 mL	0.0502 mL	0.1004 mL

Data adapted from supplier information for illustrative purposes. Note: If using water as the stock solution for cell-based assays, it is recommended to filter-sterilize the final working solution through a 0.22 µm filter.

## Experimental Protocols

## Protocol 1: General Handling and Reconstitution

- **Equilibrate:** Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.
- **Centrifuge:** Briefly centrifuge the vial to pellet all the lyophilized powder at the bottom.
- **Solvent Addition:** Add the calculated volume of the appropriate solvent (start with sterile water) to the vial to achieve the desired stock concentration.
- **Dissolution:** Gently vortex or sonicate the vial to aid dissolution. A brief sonication in a water bath is often effective.<sup>[7]</sup>
- **Aliquot & Store:** Once fully dissolved, aliquot the solution into single-use tubes and store at -20°C or -80°C.<sup>[8]</sup>

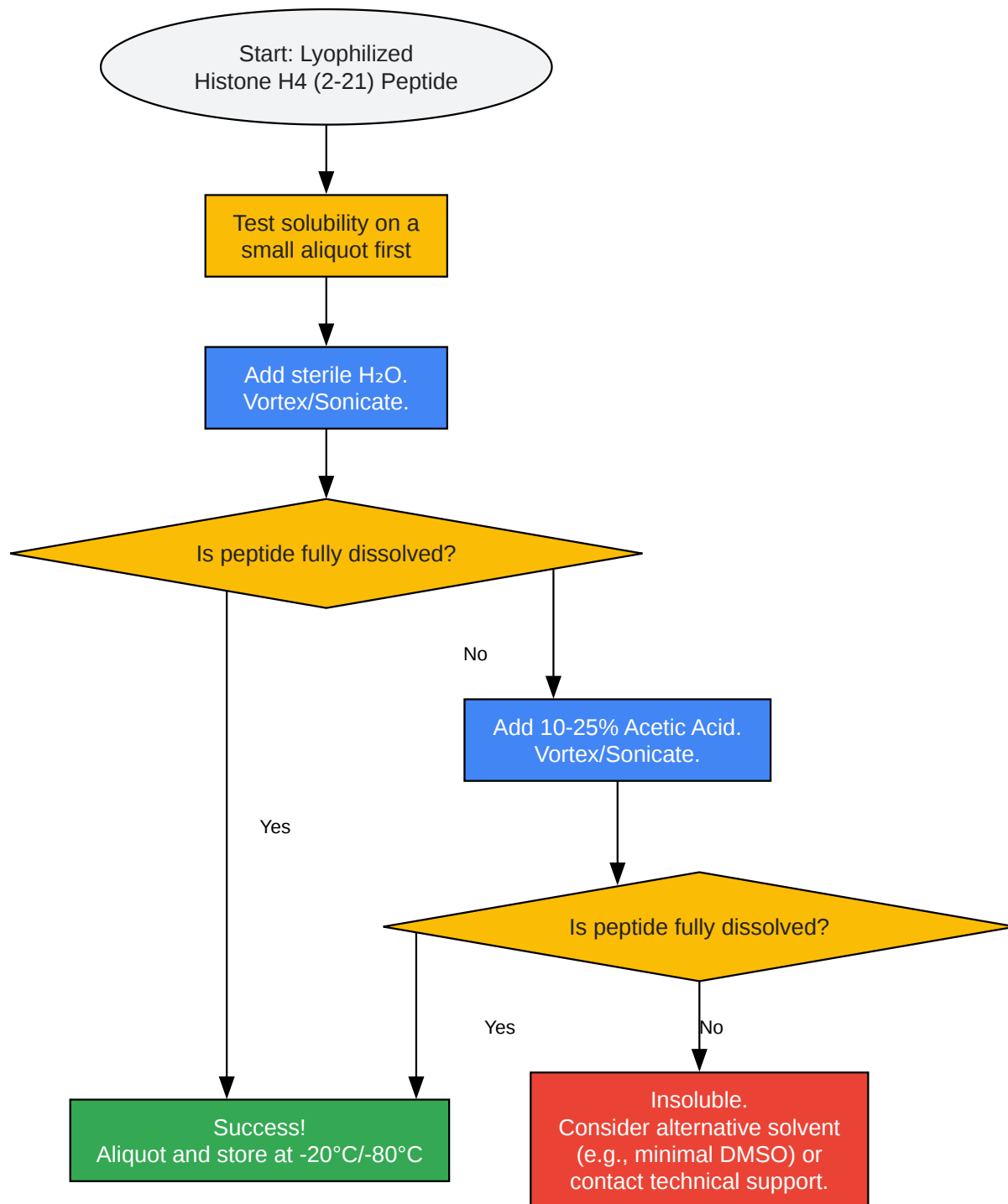
## Protocol 2: Stepwise Solubility Testing

This protocol should be performed on a small test amount of the peptide before dissolving the entire sample.<sup>[8]</sup>

- **Start with Water:** Attempt to dissolve a small, weighed amount of the peptide in sterile, distilled water to a high concentration (e.g., 10 mg/mL). Vortex and sonicate if necessary. If it dissolves, you can proceed with your experiment.
- **Add Dilute Acid:** If the peptide does not dissolve in water, add 10% aqueous acetic acid drop-wise until the peptide dissolves. Note the volume of acid required.
- **Consider Organic Solvents:** If the peptide is still insoluble (which is unlikely for H4 2-21), a minimal amount of an organic solvent like DMSO can be tested. After dissolution, this stock must be carefully diluted into the final aqueous buffer.
- **Final Dilution:** Once the peptide is dissolved, slowly add the concentrated stock solution drop-wise into the final, stirring experimental buffer to reach the desired working concentration. Monitor for any signs of precipitation.

## Visual Guides

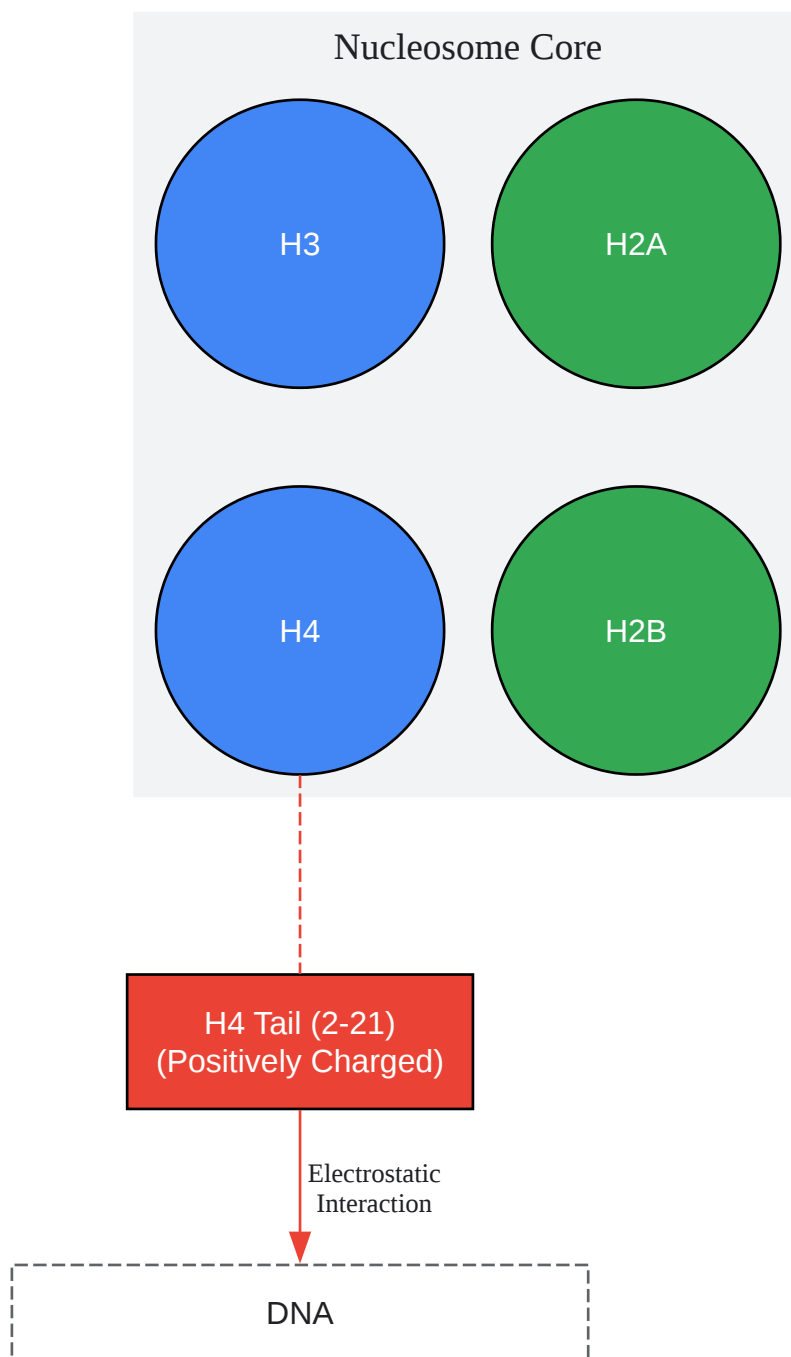
## Troubleshooting Workflow for Peptide Solubility



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Caption: A stepwise workflow for solubilizing the **Histone H4 (2-21)** peptide.

## Conceptual Role of the Histone H4 Tail



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Caption: The basic H4 tail protrudes from the nucleosome to interact with DNA.

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## References

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